molecular formula C18H12ClN3O B4739768 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4739768
M. Wt: 321.8 g/mol
InChI Key: YHDDIZSJQYTJHO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazolopyridines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridine
  • 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-amine
  • 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-thiol

Uniqueness

What sets 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one apart from similar compounds is its specific substitution pattern and the resulting electronic and steric properties

Properties

IUPAC Name

2-(4-chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-6-8-14(9-7-13)22-18(23)16-15(10-11-20-17(16)21-22)12-4-2-1-3-5-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDIZSJQYTJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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